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molecular formula C11H11BrO4 B8274627 Methyl 2-(acetyloxy)-4-bromo-5-methylbenzoate

Methyl 2-(acetyloxy)-4-bromo-5-methylbenzoate

Cat. No. B8274627
M. Wt: 287.11 g/mol
InChI Key: KLBBZLQJXBCVCE-UHFFFAOYSA-N
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Patent
US09365551B2

Procedure details

To a solution of methyl 4-bromo-2-hydroxy-5-methylbenzoate (may be prepared as described in Description 14; 1.2 g, 4.90 mmol) in pyridine (10 ml) was added acetic anhydride (2.08 ml, 22.03 mmol). The solution was stirred for one hour, then the solvent was removed in vacuo and purified by column chromatography (SiO2, 6:1 cyclohexane/ethyl acetate) to yield the title compound as a white solid. 1.28 g.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.08 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]([CH3:12])=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([OH:13])[CH:3]=1.[C:14](OC(=O)C)(=[O:16])[CH3:15]>N1C=CC=CC=1>[C:14]([O:13][C:4]1[CH:3]=[C:2]([Br:1])[C:11]([CH3:12])=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1C)O
Name
Quantity
2.08 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (SiO2, 6:1 cyclohexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=O)OC)C=C(C(=C1)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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